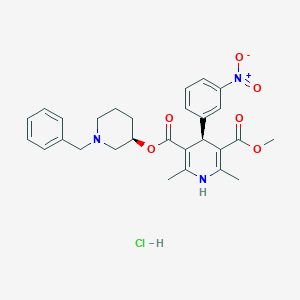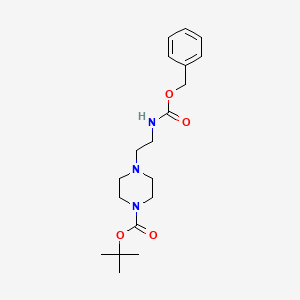
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
The compound was synthesized and characterized by FT-IR, 1 H & 13 C NMR, and LCMS spectroscopic studies . The synthesis involved the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis
The structure of the compound was confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Aplicaciones Científicas De Investigación
Synthetic Routes and Structural Analysis tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate serves as an important intermediate for synthesizing biologically active compounds. For instance, it has been utilized in the synthesis of benzimidazole compounds through a cost-effective amination process (Liu Ya-hu, 2010). The crystal and molecular structure of derivatives of this compound, revealing bond lengths and angles typical for piperazine-carboxylates, have been documented, providing a foundation for further molecular interaction studies (C. Mamat, Anke Flemming, & M. Köckerling, 2012).
Molecular Interaction and Biological Evaluation Derivatives of this compound have been synthesized and characterized, with single crystal X-ray diffraction analyses confirming their structures. For example, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have exhibited specific molecular shapes and crystal structures, contributing to a two-dimensional zig-zag architecture and featuring various intermolecular interactions (B. Kulkarni et al., 2016). Moreover, these compounds have been evaluated for their antibacterial and antifungal activities, providing insights into their potential biological applications.
Molecular Dynamics and Crystallography The compound's derivatives exhibit interesting molecular dynamics and conformations, as evidenced by X-ray crystallography studies. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate's crystallographic analysis shows specific molecular linkages and three-dimensional architectures formed by intermolecular interactions, highlighting the compound's structural complexity and potential for further biological studies (C. Sanjeevarayappa et al., 2015).
Direcciones Futuras
The compound, due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, is considered as an important synthetic strategy in the field of drug discovery . Therefore, it has potential for future research and development in the field of medicinal chemistry.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit several enzymes, including cholinesterases, cytochrome p450, and acetylcholinesterase .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules . This suggests that the compound may interact with its targets through these structural features.
Biochemical Pathways
Compounds containing piperazine rings are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s water solubility and capacity for the formation of hydrogen bonds suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The compound’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds suggest that it may be stable and effective in a variety of environments .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)ethyl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes and proteins, often acting as an inhibitor or modulator. For instance, the piperazine ring can interact with enzymes such as proteases and kinases, altering their activity. The benzyloxycarbonyl group can form hydrogen bonds with amino acid residues in the active sites of these enzymes, leading to inhibition or modulation of their catalytic functions . Additionally, this compound can interact with transport proteins, influencing the transport of other molecules across cellular membranes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and tyrosine kinases . By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and metabolic processes. This modulation can lead to changes in cellular functions such as growth, differentiation, and response to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate enzyme activity and cellular functions without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. These adverse effects are often related to the compound’s ability to inhibit critical enzymes and disrupt normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes pronounced only above certain concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and facilitating its excretion . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites. These interactions can affect overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects. The distribution of the compound can also be affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. For instance, localization to the nucleus can allow the compound to interact with transcription factors and influence gene expression. Similarly, localization to the mitochondria can affect cellular energy production and apoptosis.
Propiedades
IUPAC Name |
tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-13-11-21(12-14-22)10-9-20-17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSZRCUJIBAGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650668 | |
| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302557-32-0 | |
| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



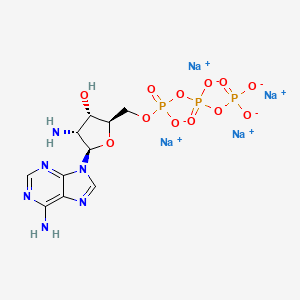



![6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1384733.png)

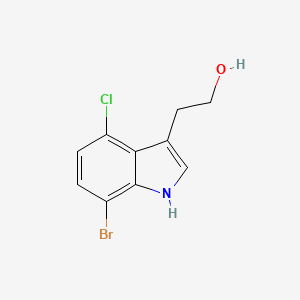
![Dimethyl 2-(3,5-difluorobenzoyl)-2-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}malonate](/img/structure/B1384741.png)
![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)
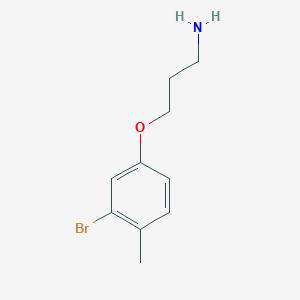
![4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384744.png)
![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)

